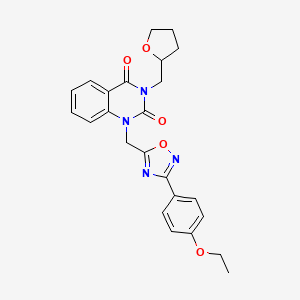
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione integrates the pharmacological properties of both quinazoline and oxadiazole moieties. Quinazolines are known for their diverse biological activities, including anticancer and antimicrobial effects, while oxadiazoles have been recognized for their potential in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The structure of the compound is characterized by:
- Quinazoline Core : Known for its role in various therapeutic areas.
- Oxadiazole Ring : Contributes to antimicrobial properties.
- Tetrahydrofuran Substituent : May enhance solubility and bioavailability.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of quinazoline derivatives. The presence of hydroxyl groups in the structure significantly enhances antioxidant activity. For instance, compounds with multiple hydroxyl groups showed increased radical scavenging capabilities compared to those with fewer substituents . The specific antioxidant assays utilized include:
- ABTS Assay
- TEAC CUPRAC Assay
Table 1: Antioxidant Activity of Related Quinazoline Derivatives
| Compound | EC50 (μM) | Assay Type |
|---|---|---|
| 2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-one | 8 | ABTS |
| 2-(4-Hydroxystyryl)quinazolin-4(3H)-one | 15.3 | TEAC CUPRAC |
Antimicrobial Activity
The oxadiazole component of the compound is associated with broad-spectrum antimicrobial activity. Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antibacterial and antifungal properties. For example, a series of aryl derivatives demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Type | Target Microorganism | Activity Level |
|---|---|---|
| Aryl/heteroaryl oxadiazoles | E. coli | Moderate to High |
| Amino derivatives | B. subtilis, S. aureus | Strong |
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds similar to the focus compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation .
Case Study: Anticancer Activity
A study evaluated a range of quinazoline derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with specific substitutions at the 2-position exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity.
特性
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-2-31-17-11-9-16(10-12-17)22-25-21(33-26-22)15-27-20-8-4-3-7-19(20)23(29)28(24(27)30)14-18-6-5-13-32-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZZWKBOWLCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













